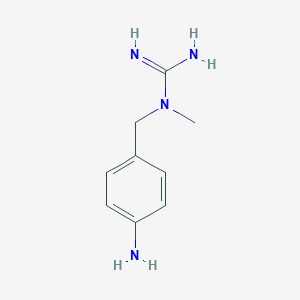
1-(4-Aminobenzyl)-1-methylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminobenzyl)-1-methylguanidine is an organic compound that features a guanidine group attached to a benzyl ring substituted with an amino group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Aminobenzyl)-1-methylguanidine can be synthesized through a multi-step process. One common method involves the reaction of 4-aminobenzyl chloride with methylguanidine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions: 1-(4-Aminobenzyl)-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Nitrobenzyl derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Halogenated benzyl compounds.
科学研究应用
1-(4-Aminobenzyl)-1-methylguanidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Aminobenzyl)-1-methylguanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 4-Aminobenzyl alcohol
- 4-Aminobenzyl chloride
- 1-Methylguanidine
Comparison: 1-(4-Aminobenzyl)-1-methylguanidine is unique due to the presence of both the guanidine and benzyl groups, which confer distinct chemical and biological properties. Compared to 4-aminobenzyl alcohol, it has enhanced basicity and potential for forming stronger interactions with biological targets. Unlike 4-aminobenzyl chloride, it is less reactive towards nucleophiles, making it more stable under certain conditions.
生物活性
1-(4-Aminobenzyl)-1-methylguanidine (ABG) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ABG, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Research indicates that ABG exhibits several mechanisms of action, primarily through enzyme inhibition and modulation of neurotransmitter systems:
- Enzyme Inhibition : ABG derivatives have been shown to inhibit cathepsins, enzymes involved in protein degradation and implicated in various diseases, including cancer and neurodegenerative disorders.
- Neuroprotective Effects : Studies have demonstrated that ABG can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurological conditions such as Alzheimer's disease .
Biological Activities
ABG has been associated with various biological activities:
- Neuroprotection : Its ability to protect neurons from damage has been substantiated through in vitro studies, indicating a role in mitigating oxidative stress.
- Antimicrobial Properties : Some studies suggest that ABG may possess antimicrobial activity, although further research is necessary to elucidate the specific mechanisms involved.
- Anti-inflammatory Effects : Preliminary data indicate that ABG may reduce inflammation, making it a candidate for treating inflammatory diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of ABG. Below are key findings from recent research:
Potential Therapeutic Applications
Based on its biological activities, ABG shows promise in several therapeutic areas:
- Neurological Disorders : Given its neuroprotective properties, ABG could be developed into treatments for conditions like Alzheimer's and Parkinson's diseases.
- Cancer Therapy : The inhibition of cathepsins suggests potential use in cancer treatment protocols.
- Inflammatory Diseases : Its anti-inflammatory properties may be harnessed for developing treatments for chronic inflammatory conditions.
属性
分子式 |
C9H14N4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-[(4-aminophenyl)methyl]-1-methylguanidine |
InChI |
InChI=1S/C9H14N4/c1-13(9(11)12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H3,11,12) |
InChI 键 |
DZWYNBLMNPRARB-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(C=C1)N)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















